molecular formula C13H17N2NaO7S B12420564 Propylthiouracil-d5 N-Beta-D-Glucuronide Sodium Salt

Propylthiouracil-d5 N-Beta-D-Glucuronide Sodium Salt

Cat. No.: B12420564
M. Wt: 373.37 g/mol
InChI Key: FFZBWUURGNFVBI-BNQFFQMRSA-M
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Description

Propylthiouracil-d5 N-Beta-D-Glucuronide Sodium Salt (C₁₃D₅H₁₂N₂NaO₇S; MW: 373.369) is a deuterium-labeled glucuronide conjugate of propylthiouracil (PTU), a thioamide drug used to treat hyperthyroidism . The compound is synthesized to serve as an internal standard in pharmacokinetic and metabolic studies, particularly for quantifying PTU and its metabolites via HPLC-MS/MS . Its deuterated structure (five deuterium atoms on the propyl chain) enhances analytical precision by minimizing isotopic interference during mass spectrometry . The glucuronide moiety is attached to the nitrogen atom of PTU’s pyrimidine ring, forming an N-glucuronide, which is a common metabolic pathway for drugs containing amine or thioamide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propylthiouracil-d5 (sodium) involves the incorporation of deuterium atoms into the propylthiouracil molecule. This can be achieved through various methods, including:

    Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O).

    Direct Synthesis: This involves the use of deuterated reagents in the synthesis of propylthiouracil. For example, starting with deuterated propylamine and reacting it with thiourea under controlled conditions.

Industrial Production Methods

Industrial production of Propylthiouracil-d5 (sodium) typically involves large-scale synthesis using deuterated reagents. The process includes:

    Reaction Setup: Using deuterated propylamine and thiourea in a suitable solvent.

    Reaction Conditions: Maintaining the reaction at a specific temperature and pressure to ensure complete deuteration.

    Purification: The product is purified using techniques such as crystallization or chromatography to obtain high-purity Propylthiouracil-d5 (sodium).

Chemical Reactions Analysis

Types of Reactions

Propylthiouracil-d5 (sodium) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacokinetic Studies

Propylthiouracil-d5 N-Beta-D-Glucuronide Sodium Salt serves as an internal standard in pharmacokinetic analyses, allowing for the quantification of Propylthiouracil levels in biological samples. The stable isotope labeling enhances the accuracy and reliability of these measurements, making it a valuable tool for researchers studying drug metabolism and excretion processes .

Metabolism Research

The compound is pivotal in understanding the metabolic pathways of Propylthiouracil, particularly through glucuronidation mediated by uridine 5'-diphospho-glucuronosyltransferases (UGTs). This process is essential for enhancing the solubility and excretion of drugs, significantly influencing their pharmacokinetics .

Key Findings:

  • The glucuronidation process facilitates the detoxification and elimination of Propylthiouracil, which is crucial for assessing its safety and efficacy .
  • Research indicates that age-dependent expression of UGTs affects the metabolism of Propylthiouracil, highlighting the importance of this compound in pediatric studies .

Analytical Method Development

Recent studies have developed reliable analytical methods for simultaneously quantifying Propylthiouracil and its N-Beta-D-glucuronide using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). These methods demonstrate excellent linearity, sensitivity, accuracy, precision, recovery, and stability .

Interaction Studies

Research involving this compound focuses on its interactions with other drugs and metabolic pathways. These studies aim to elucidate potential drug-drug interactions that could affect therapeutic outcomes or increase the risk of adverse effects .

Comparative Analysis with Related Compounds

The following table summarizes key compounds related to this compound:

Compound NameStructure SimilarityUnique Features
Propylthiouracil Parent compoundDirectly inhibits thyroid hormone synthesis
Propylthiouracil N-Beta-D-Glucuronide Sodium Salt Non-labeled variantLacks isotopic labeling
Methimazole Structural analogDifferent mechanism of action; also used for hyperthyroidism
Thiourea Core structurePrecursor to various thiourea derivatives

Case Study 1: Pediatric Hepatotoxicity Assessment

A study focused on the hepatotoxic effects of Propylthiouracil in pediatric patients utilized this compound as an internal standard to assess drug levels accurately. The findings underscored the importance of monitoring drug metabolism to prevent liver damage in young patients .

Case Study 2: Drug Interaction Analysis

Another investigation examined the interactions between non-steroidal anti-inflammatory drugs (NSAIDs) and antihypertensive medications while using this compound to quantify Propylthiouracil levels. The results indicated significant variations in blood pressure responses based on co-administration with NSAIDs, emphasizing the need for careful consideration in clinical settings .

Mechanism of Action

Propylthiouracil-d5 (sodium) exerts its effects by inhibiting the enzyme thyroid peroxidase, which is involved in the synthesis of thyroid hormones. It also inhibits the peripheral conversion of thyroxine (T4) to triiodothyronine (T3), thereby reducing the levels of active thyroid hormones in the body .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₃D₅H₁₂N₂NaO₇S
  • Accurate Mass : 373.097
  • Storage : +4°C; stable at room temperature during shipping .
  • Applications : Metabolic stability assays, hepatotoxicity studies, and drug-drug interaction investigations .

Glucuronide conjugates are critical in drug metabolism for enhancing solubility and facilitating excretion. Below is a detailed comparison of Propylthiouracil-d5 N-Beta-D-Glucuronide Sodium Salt with structurally or functionally related compounds:

Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Aglycone Structure Glucuronide Position Key Applications References
Propylthiouracil-d5 N-β-D-Glucuronide Na C₁₃D₅H₁₂N₂NaO₇S 373.369 Pyrimidine (thioamide) N-glucuronide Metabolic studies, toxicity screening
rac Propranolol β-D-Glucuronide Na C₂₂H₂₈NNaO₈ 457.45 Naphthalene (β-blocker) O-glucuronide Pharmacokinetics, enantiomer analysis
4-Hydroxy Biphenyl-d5 O-Glucuronide Na C₁₈H₁₃D₅O₇Na 350.36 Biphenyl (phenolic) O-glucuronide Environmental toxin metabolism
(R,S)-Equol 7-β-D-Glucuronide Na C₂₁H₂₁O₉Na 440.38 Isoflavone (estrogenic) O-glucuronide Hormonal activity modulation
Edaravone-d5 Glucuronide Na C₁₆H₁₂D₅N₂O₇Na 354.35 Pyrazolone (antioxidant) O-glucuronide Neuroprotection assays
Fluoxetine N-Glucuronide Na C₂₃H₂₆F₃NO₆Na 484.45 Arylpropylamine (SSRI) N-glucuronide Psychotropic drug metabolism

Key Differences and Implications

Deuterium Labeling

  • Propylthiouracil-d5 and Edaravone-d5 glucuronides incorporate deuterium to improve detection sensitivity in mass spectrometry. This labeling is absent in non-deuterated analogs like rac Propranolol β-D-Glucuronide, which may require additional isotopic internal standards for quantification .

Glucuronide Position (N- vs. O-)

  • O-Glucuronides (e.g., Propranolol, Equol): Typical for phenolic/alcoholic groups; generally more water-soluble and rapidly excreted .

Aglycone Pharmacology

  • PTU’s pyrimidine-thioamide structure targets thyroid peroxidase, while Propranolol’s naphthalene moiety blocks β-adrenergic receptors. These differences dictate distinct metabolic pathways and clinical monitoring requirements .

Analytical Challenges

  • PTU-d5 glucuronide’s N-glucuronidation complicates chromatographic separation compared to O-glucuronides like 4-Hydroxy Biphenyl-d5, which exhibit better polarity-driven resolution in HPLC .

Biological Activity

Propylthiouracil-d5 N-Beta-D-Glucuronide Sodium Salt (PTU-d5-GLU) is a derivative of Propylthiouracil (PTU), a medication primarily used for managing hyperthyroidism. This compound serves as a stable isotope-labeled internal standard in pharmacokinetic studies, enhancing the understanding of PTU's metabolic pathways and biological activity.

  • Molecular Formula : C13H12D5N2NaO7S
  • Molecular Weight : Approximately 373.37 g/mol
  • Appearance : Light beige solid
  • Solubility : Soluble in chloroform and dimethyl sulfoxide
  • Storage Conditions : 2-8°C, protected from light and air

Primary Biological Activity

The primary biological activity of PTU-d5-GLU is related to its role in inhibiting thyroid hormone synthesis, similar to its parent compound, PTU. The glucuronidation process enhances the solubility and excretion of drugs, influencing their pharmacokinetics and biological effects.

  • Thyroid Hormone Synthesis Inhibition : PTU inhibits the enzyme thyroperoxidase, which is crucial for the synthesis of thyroid hormones. This action leads to decreased levels of thyroxine (T4) and triiodothyronine (T3) in the bloodstream.
  • Glucuronidation : The compound undergoes glucuronidation via uridine 5′-diphospho-glucuronosyltransferases (UGTs), facilitating its excretion and potentially influencing its hepatotoxicity profile.

Research Findings

Several studies have investigated the biological activity of PTU-d5-GLU and its implications in pharmacology:

Table 1: Comparison of Propylthiouracil and Its Glucuronide

Compound NameMechanism of ActionUnique Features
Propylthiouracil (PTU)Directly inhibits thyroid hormone synthesisCommonly prescribed for hyperthyroidism
This compoundMetabolite with enhanced solubilityStable isotope-labeled for pharmacokinetic studies
MethimazoleInhibits thyroid hormone synthesisAlternative treatment for hyperthyroidism

Case Studies

  • Hepatotoxicity in Pediatric Populations : A study highlighted that PTU is associated with hepatotoxicity, particularly in children. The glucuronidation pathway varies with age, showing lower UGT activity in infants compared to adults, which may contribute to increased risk of toxicity .
  • Gene Expression Studies : Research using DNA microarray analysis demonstrated that PTU treatment significantly increases sodium/iodide symporter (NIS) gene expression, essential for iodine uptake in thyroid cells . This effect was comparable to that induced by thyroid-stimulating hormone (TSH), suggesting a complex interaction between these pathways.

Pharmacokinetics

The pharmacokinetic profile of PTU-d5-GLU has been studied using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS). This method allows for simultaneous quantification of PTU and its glucuronide metabolite, providing insights into their metabolic pathways .

Table 2: HPLC-MS/MS Quantification Results

Concentration (µM)PTU Recovery (%)PTU-GLU Recovery (%)
0.5101.7 ± 4.2114.6 ± 12.1
5115.1 ± 14.098.2 ± 8.6
25114.2 ± 1.7106.1 ± 0.6

Properties

Molecular Formula

C13H17N2NaO7S

Molecular Weight

373.37 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-oxo-6-(2,2,3,3,3-pentadeuteriopropyl)-2-sulfanylidenepyrimidin-1-yl]oxane-2-carboxylate

InChI

InChI=1S/C13H18N2O7S.Na/c1-2-3-5-4-6(16)14-13(23)15(5)11-9(19)7(17)8(18)10(22-11)12(20)21;/h4,7-11,17-19H,2-3H2,1H3,(H,20,21)(H,14,16,23);/q;+1/p-1/t7-,8-,9+,10-,11+;/m0./s1/i1D3,2D2;

InChI Key

FFZBWUURGNFVBI-BNQFFQMRSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=O)NC(=S)N1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CCCC1=CC(=O)NC(=S)N1C2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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